molecular formula C11H15NO2S B12964172 (3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide

(3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide

Cat. No.: B12964172
M. Wt: 225.31 g/mol
InChI Key: LYUTUWGGXRPXEP-KOLCDFICSA-N
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Description

(3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is a heterocyclic compound that features a six-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a sulfonyl chloride in the presence of a base, leading to the formation of the thiazinane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

(3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidines: These compounds also contain a sulfur and nitrogen in a five-membered ring but differ in their chemical reactivity and applications.

    Sulfonamides: Featuring a sulfonyl group attached to an amine, these compounds are widely used in medicinal chemistry.

    Piperidines: Six-membered nitrogen-containing rings that are structurally similar but lack the sulfur atom.

Uniqueness

(3R,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen in the ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(3R,6S)-3-methyl-6-phenylthiazinane 1,1-dioxide

InChI

InChI=1S/C11H15NO2S/c1-9-7-8-11(15(13,14)12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m1/s1

InChI Key

LYUTUWGGXRPXEP-KOLCDFICSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](S(=O)(=O)N1)C2=CC=CC=C2

Canonical SMILES

CC1CCC(S(=O)(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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